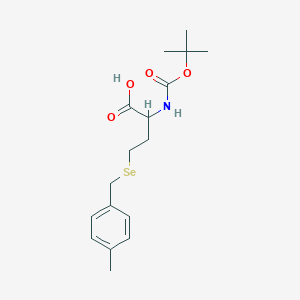
9,9-Dimethyl-9H-fluorene-2,7-diol
Vue d'ensemble
Description
“9,9-Dimethyl-9H-fluorene-2,7-diol” is a chemical compound with the CAS Number: 221010-68-0 . It has a molecular weight of 226.27 and its linear formula is C15H14O2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C15H14O2 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has a molar refractivity of 66.9±0.3 cm^3 .Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 436.4±38.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.0±3.0 kJ/mol . The flash point is 214.9±21.4 °C .Applications De Recherche Scientifique
Fluorescent Sensing and Detection
9,9-Dimethyl-9H-fluorene-2,7-diol has been utilized in the development of fluorescent sensors. For instance, its derivatives have shown efficiency in detecting a variety of cations and anions simultaneously, demonstrating high selectivity and sensitivity (Li et al., 2020). Another study highlighted its use as a fluorescence sensor for detecting substances like 2,4,6-trinitrophenol (TNP) and acetate ions (Ni et al., 2016). Additionally, fluorene-based boronic acids, including derivatives of this compound, have been explored as fluorescent chemosensors for monosaccharides at physiological pH (Hosseinzadeh et al., 2015).
Organic Light-Emitting Diode (OLED) Materials
The compound has been acknowledged as an important intermediate in the synthesis of OLED materials. Studies have explored its use in the development of electroluminescent materials, contributing significantly to advancements in the field of OLEDs (Bai Xue-feng, 2013).
Coordination Chemistry
In coordination chemistry, this compound derivatives have been used to construct coordination polymers, demonstrating unique structural and luminescent properties (Liu et al., 2013). These polymers exhibit interesting structural features like three-dimensional networks and different modes of metal coordination.
Optical Properties and Photocatalysis
Derivatives of this compound have been investigated for their optical properties, including two-photon absorption and optical limiting behavior. This research is crucial for the development of optical limiting devices (Ma et al., 2015). Furthermore, the compound has been used in designing conjugated microporous polymers for photocatalytic applications, like the selective oxidation of amines (Xu et al., 2021).
Advanced Materials Synthesis
The synthesis of this compound derivatives has been integral in creating advanced materials with unique properties, such as polyimides with resistive switching characteristics, which are important for memory devices in electronics (Yang et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
9,9-dimethylfluorene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXBEJOAGBKZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650708 | |
| Record name | 9,9-Dimethyl-9H-fluorene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221010-68-0 | |
| Record name | 9,9-Dimethyl-9H-fluorene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


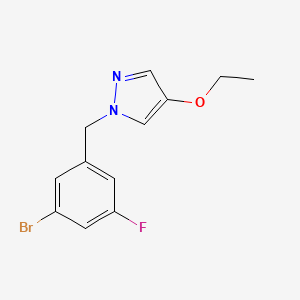
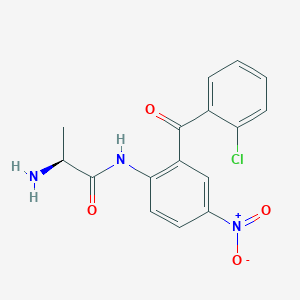
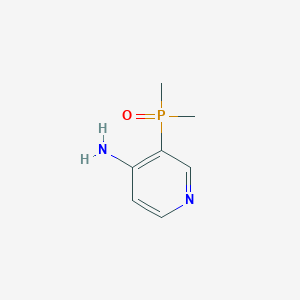
![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)


![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)

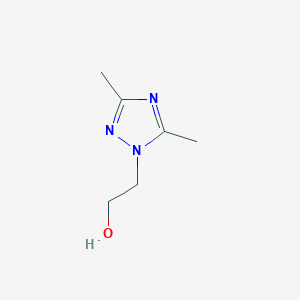

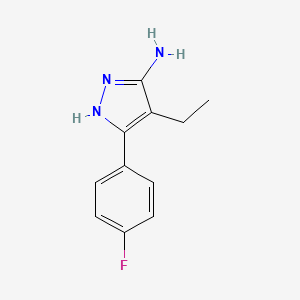
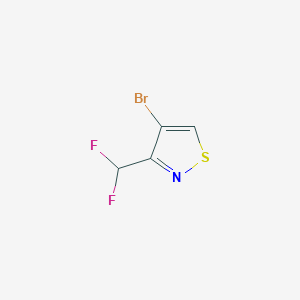
![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)
